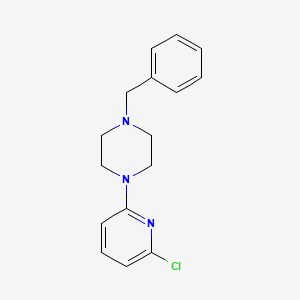

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine

CAS No.: 1220036-26-9

Cat. No.: VC3383040

Molecular Formula: C16H18ClN3

Molecular Weight: 287.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220036-26-9 |

|---|---|

| Molecular Formula | C16H18ClN3 |

| Molecular Weight | 287.79 g/mol |

| IUPAC Name | 1-benzyl-4-(6-chloropyridin-2-yl)piperazine |

| Standard InChI | InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |

| Standard InChI Key | DTLVTCSIZOCIED-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl |

Introduction

Structural Characteristics and Identification

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a heterocyclic compound characterized by a central piperazine ring substituted with a benzyl group at the 1-position and a 6-chloropyridin-2-yl group at the 4-position. The compound belongs to the broader class of piperazine derivatives, which are widely utilized in pharmaceutical research and development.

Chemical Identity and Nomenclature

The compound is formally identified as 1-benzyl-4-(6-chloropyridin-2-yl)piperazine with a molecular formula of C₁₆H₁₈ClN₃ . This formula indicates the presence of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms. The IUPAC name accurately reflects its structural features, highlighting the two key substituents on the piperazine ring.

Structural Representation

The structural representation of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be expressed through various notations:

-

InChI: InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2

These notations provide a standardized method for representing the compound's structure, facilitating database searches and computational analyses.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is essential for evaluating its potential applications and handling requirements.

Spectroscopic Properties

One notable aspect of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is its predicted collision cross-section data, which provides valuable information for mass spectrometry-based identification and characterization. The table below summarizes these predicted values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 288.12621 | 167.8 |

| [M+Na]⁺ | 310.10815 | 184.5 |

| [M+NH₄]⁺ | 305.15275 | 176.9 |

| [M+K]⁺ | 326.08209 | 174.6 |

| [M-H]⁻ | 286.11165 | 173.7 |

| [M+Na-2H]⁻ | 308.09360 | 178.6 |

| [M]⁺ | 287.11838 | 172.3 |

| [M]⁻ | 287.11948 | 172.3 |

These values are particularly useful for analytical purposes, especially in liquid chromatography coupled with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) .

Research Status and Future Directions

Related Research Fields

Research on structurally similar piperazine derivatives offers insights into potential research directions for 1-benzyl-4-(6-chloropyridin-2-yl)piperazine. For instance, piperazine-containing compounds are being investigated as cyclin-dependent kinase (CDK) 4/6 inhibitors for cancer treatment , as well as tyrosinase inhibitors for dermatological applications .

Future Research Opportunities

Future research on 1-benzyl-4-(6-chloropyridin-2-yl)piperazine might focus on:

-

Evaluating its potential biological activities, including receptor binding studies

-

Investigating its pharmacokinetic properties and metabolic pathways

-

Exploring its potential as a building block or intermediate in the synthesis of more complex bioactive molecules

-

Conducting structure-activity relationship studies to optimize its properties for specific applications

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

The characterization of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be achieved using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The predicted collision cross-section data suggests that ion mobility spectrometry could also be effective for its analysis .

Mass Spectrometric Analysis

The predicted m/z values for various adducts of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine provide reference points for mass spectrometric identification. For instance, the [M+H]⁺ ion with m/z 288.12621 could serve as a primary identifier in liquid chromatography-mass spectrometry (LC-MS) analyses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume